2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile
Overview
Description
2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile is a useful research compound. Its molecular formula is C23H13N3O4S and its molecular weight is 427.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.06267708 g/mol and the complexity rating of the compound is 847. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Probes for Imaging
- Rapid-Response and Near-Infrared Fluorescent Probes: Compounds similar to the one have been used in developing rapid-response and near-infrared fluorescent probes. These probes are significant for imaging nitroxyl (HNO) in living cells, crucial for understanding the function of HNO in biological systems (Zhang et al., 2020).
Synthesis and Structural Analysis
- X-Ray Supramolecular Structure and NMR Spectroscopy: Research has been conducted on molecules like 3-Methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, formed by the cyclization of related compounds. Their molecular and supramolecular structures have been established through techniques like X-ray diffraction (Padilla-Martínez et al., 2011).
Pharmaceutical Research
- Antibacterial Effects and Synthesis of Derivatives: Derivatives of chromen-2-one, which is structurally similar to the compound , have been synthesized and analyzed for antibacterial activity. These synthesized compounds show significant bacteriostatic and bactericidal activity (Behrami & Dobroshi, 2019).
Magnetic Properties
- Synthesis and Magnetic Properties of Stable Radical Derivatives: Compounds like nitronyl nitroxides, which share some structural characteristics with the compound , have been synthesized and their magnetic properties in the solid state have been studied. This research offers insights into the magnetic interactions in organic materials (Miyashiro et al., 2018).
Chemical Synthesis
- Ultrasound-Promoted Synthesis of Thiazole Derivatives: The compound , being a derivative involving thiazole, is relevant in research for the synthesis of new thiazole derivatives using ultrasound irradiation. This method offers a rapid synthesis approach for such compounds, which can be applied in various fields including drug development (Gomha & Khalil, 2012).
Properties
IUPAC Name |
(2E,4E)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13N3O4S/c24-13-16(8-4-7-15-5-2-1-3-6-15)22-25-20(14-31-22)19-12-17-11-18(26(28)29)9-10-21(17)30-23(19)27/h1-12,14H/b7-4+,16-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPJDYNYRSKKPV-LHQXNBGVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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